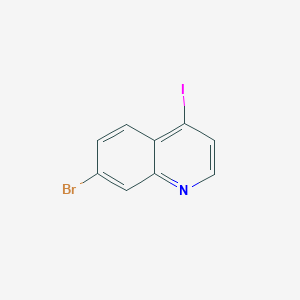

7-Bromo-4-iodoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrIN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNVPNDYDHLEFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590592 | |

| Record name | 7-Bromo-4-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700871-87-0 | |

| Record name | 7-Bromo-4-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 7-Bromo-4-iodoquinoline

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 7-Bromo-4-iodoquinoline

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a halogenated heterocyclic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two different halogens at strategic positions, allows for selective and sequential functionalization. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed protocols for its synthesis and characterization, an analysis of its chemical reactivity, and its applications in the field of drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Core Physicochemical Properties

The utility of any chemical intermediate is fundamentally governed by its physical and chemical properties. These parameters influence reaction conditions, purification strategies, and formulation. While extensive experimental data for this compound is not compiled in a single public repository, a robust profile can be assembled from supplier data and by examining structurally similar compounds.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅BrIN | [1][2][3] |

| Molar Mass | 333.95 g/mol | [1][3][4] |

| Appearance | Solid | [2] |

| CAS Number | 700871-87-0 | [1][2] |

| IUPAC Name | This compound | [2] |

| Solubility | Predicted to have low aqueous solubility and higher solubility in organic solvents like THF, acetonitrile, and dichloromethane. | [5] |

| Storage Conditions | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon), protected from light. | [1][2] |

Molecular Structure and Weight

This compound possesses a molecular formula of C₉H₅BrIN, corresponding to a molar mass of 333.95 g/mol .[1][3] The structure consists of a quinoline core, which is a bicyclic heterocycle containing a benzene ring fused to a pyridine ring. The key features are the bromine atom at the 7-position and the iodine atom at the 4-position.

Solubility Profile

Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound. This compound is recommended to be stored at refrigerated temperatures (2–8 °C) under an inert atmosphere.[1][2] Protection from light is also advised to prevent potential photochemical degradation.[2]

Synthesis and Characterization

The synthesis of halo-substituted quinolines is a well-established field in organic chemistry. While a specific, peer-reviewed synthesis for this compound is not detailed in the provided search results, a highly plausible and efficient route can be designed based on standard transformations of quinoline precursors.

Synthetic Pathway: A Two-Step Approach

A common strategy for preparing 4-iodoquinolines involves a Finkelstein-type halogen exchange reaction on a 4-chloroquinoline precursor. This precursor, 7-bromo-4-chloroquinoline, can be synthesized from the corresponding 7-bromoquinolin-4-ol.

The logical workflow is as follows:

-

Chlorination: Conversion of 7-bromoquinolin-4-ol to 7-bromo-4-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃).

-

Iodination: Nucleophilic substitution of the chlorine atom with iodine via a halogen exchange reaction with sodium iodide (NaI) in a suitable solvent like acetonitrile.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

The following protocol is a validated methodology adapted from the synthesis of the analogous 6-bromo-4-iodoquinoline.[6]

Step 1: Synthesis of 7-Bromo-4-chloroquinoline

-

To 7-bromoquinolin-4-ol (1.0 eq), add phosphorus oxychloride (POCl₃, ~10 vol. eq.) dropwise in a flask equipped with a reflux condenser.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~2 drops).

-

Heat the mixture to reflux (approx. 110 °C) for 3 hours. The reaction should be monitored by TLC or LC-MS.

-

After completion, cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.

-

Slowly pour the remaining residue onto crushed ice with vigorous stirring.

-

Neutralize the solution to pH 5-6 using a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield 7-bromo-4-chloroquinoline.

Step 2: Synthesis of this compound

-

Dissolve 7-bromo-4-chloroquinoline (1.0 eq) and sodium iodide (NaI, ~3-5 eq) in acetonitrile.

-

Heat the mixture to reflux (approx. 80-100 °C) for 24-48 hours. The progress of the halogen exchange can be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting residue can be purified by recrystallization or column chromatography to afford the final product, this compound.

Analytical Characterization

Confirmation of the structure and assessment of purity are achieved using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the quinoline core. While a specific spectrum for this compound is not available, data for related structures like 7-bromoquinoline and 7-bromo-4-chloroquinoline can be used as a reference for chemical shift assignments.[7][8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern will be characteristic of a molecule containing one bromine and one iodine atom.

-

Chromatography: Techniques like HPLC and GC are used to determine the purity of the final compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the differential reactivity of its two halogen substituents. This feature allows for selective, stepwise functionalization, making it an ideal scaffold for building molecular complexity. The quinoline core itself is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds.[9][10]

Differential Reactivity in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. The C-I bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst. This allows for selective reaction at the 4-position while leaving the 7-bromo group intact for a subsequent, often more forcing, coupling reaction.

Caption: Selective sequential Suzuki cross-coupling workflow.

This stepwise functionalization is invaluable for creating libraries of diverse compounds from a single intermediate, which is a core strategy in modern drug discovery to explore structure-activity relationships (SAR).[11]

Role as a Scaffold in Medicinal Chemistry

The quinoline scaffold is a cornerstone of many therapeutic agents, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][12][13]

-

Anticancer Agents: Many quinoline-based molecules function by inhibiting key signaling pathways in cancer cells, such as those involving EGFR, VEGFR-2, or PI3K/Akt.[12] The ability to introduce different substituents at the 4- and 7-positions of this compound allows for the fine-tuning of a molecule's interaction with specific biological targets.

-

Kinase Inhibitors: The quinoline core is a common feature in many kinase inhibitors. The substituents introduced via cross-coupling can be designed to interact with specific residues in the ATP-binding pocket of a target kinase.

-

Compound Library Synthesis: The primary application of this compound is as an intermediate for generating libraries of novel chemical entities for high-throughput screening.[11]

Conclusion

This compound is a high-value synthetic intermediate characterized by its stable, handleable nature and, most importantly, the differential reactivity of its halogen substituents. This guide has detailed its core physicochemical properties, outlined a robust synthetic and characterization strategy, and highlighted its significant potential as a scaffold for the development of novel therapeutics. For researchers in organic synthesis and drug discovery, this compound offers a reliable and versatile entry point for the creation of complex and diverse molecular architectures.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 700871-87-0 [sigmaaldrich.com]

- 3. en.huatengsci.com [en.huatengsci.com]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR spectrum [chemicalbook.com]

- 8. 7-Bromoquinoline(4965-36-0) 1H NMR [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

7-Bromo-4-iodoquinoline: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth analysis of 7-Bromo-4-iodoquinoline, a halogenated quinoline derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its fundamental properties, synthesis, and applications, offering field-proven insights into its utility as a versatile chemical building block.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The strategic placement of halogen atoms, such as bromine and iodine, provides reactive handles for further molecular elaboration through various cross-coupling and nucleophilic substitution reactions.[4] this compound, with its distinct substitution pattern, offers a unique starting point for the synthesis of diverse libraries of compounds to be screened for a range of therapeutic activities, including anticancer properties.[1][2][3] The presence of two different halogens allows for selective and sequential functionalization, a key advantage in the construction of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 700871-87-0 | [5][6] |

| Molecular Formula | C₉H₅BrIN | [5][6][7][8] |

| Molecular Weight | 333.95 g/mol | [6][7][8] |

| Appearance | Expected to be a solid | N/A |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [5] |

While detailed experimental spectral data for this compound is not widely published, analogous structures such as 7-bromo-4-chloroquinoline have been characterized by ¹H NMR.[9] For this compound, one would expect a complex aromatic proton signal pattern consistent with the disubstituted quinoline ring system.

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be approached through a multi-step pathway, drawing upon established methodologies for the preparation of substituted quinolines. A plausible and efficient synthetic route is outlined below, starting from 3-bromoaniline.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1 & 2: Synthesis of 7-Bromo-4-hydroxyquinoline via Conrad-Limpach Reaction

The Conrad-Limpach reaction is a well-established method for synthesizing 4-hydroxyquinolines.[10]

-

Enamine Formation: Equimolar amounts of 3-bromoaniline and diethyl (ethoxymethylene)malonate are heated, typically at 100-140°C, to form the intermediate enamine, with the elimination of ethanol.

-

Thermal Cyclization: The crude enamine intermediate is added to a high-boiling point, inert solvent such as Dowtherm A and heated to approximately 250°C.[10][11] This induces intramolecular cyclization to yield 7-bromo-4-hydroxyquinoline. The product precipitates upon cooling and can be collected by filtration.

Step 3: Chlorination to 7-Bromo-4-chloroquinoline

The hydroxyl group at the 4-position is converted to a more reactive chloro group.

-

7-Bromo-4-hydroxyquinoline is treated with phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.[12]

-

The reaction mixture is heated, typically at reflux (around 110°C), for several hours.[12]

-

After completion, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The product, 7-bromo-4-chloroquinoline, is then isolated.

Step 4: Iodination to this compound

A Finkelstein reaction is employed to replace the chlorine atom with iodine.

-

7-Bromo-4-chloroquinoline is dissolved in a suitable solvent like acetonitrile.

-

An excess of sodium iodide (NaI) is added to the solution.

-

The mixture is heated at reflux for an extended period (e.g., 32 hours) to drive the halogen exchange to completion.[12]

-

After cooling, the solvent is removed, and the crude this compound can be purified.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.

Scaffold for Anticancer Agents

The quinoline core is a key feature in many anticancer agents.[1][2] The bromo and iodo substituents on this compound provide orthogonal handles for derivatization. For instance, the bromine at the 7-position is amenable to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups.[4] This enables the construction of compound libraries for screening against cancer cell lines and key oncogenic targets.[1][4]

Use in Cross-Coupling Reactions

The differential reactivity of the C-Br and C-I bonds can be exploited for selective, sequential cross-coupling reactions. The C-I bond is generally more reactive in palladium-catalyzed reactions than the C-Br bond, allowing for stepwise functionalization of the quinoline scaffold. This is a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.[4]

Caption: Sequential Suzuki coupling strategy using this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous halogenated quinolines indicate that this compound should be handled with care.

-

Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13][14][15][16] May cause respiratory irritation.[14][15][16]

-

Precautions: Use only in a well-ventilated area or under a chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13][15][17] Avoid breathing dust, fumes, or vapors.[15][17]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[14][17] For skin contact, wash off immediately with plenty of soap and water.[13][14][17] If inhaled, move to fresh air.[14][17] If swallowed, do NOT induce vomiting and seek immediate medical attention.[14][17]

Always consult the supplier-specific SDS for the most accurate and up-to-date safety information before handling this chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. en.huatengsci.com [en.huatengsci.com]

- 7. researchgate.net [researchgate.net]

- 8. rdchemicals.com [rdchemicals.com]

- 9. 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. atlantis-press.com [atlantis-press.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.fr [fishersci.fr]

A Technical Guide to the Solubility of 7-Bromo-4-iodoquinoline in Organic Solvents

Abstract

7-Bromo-4-iodoquinoline is a halogenated heterocyclic compound with significant potential as a building block in synthetic chemistry and as a scaffold in medicinal chemistry. The successful application of this compound in these fields is fundamentally dependent on its behavior in solution. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, offers a predictive framework for its behavior in common organic solvents, and details a robust, field-proven experimental protocol for the quantitative determination of its thermodynamic solubility. This document is intended for researchers, chemists, and drug development professionals seeking to optimize reaction conditions, develop analytical methods, and formulate this compound for downstream applications.

Introduction: The Significance of this compound

This compound (Molecular Formula: C₉H₅BrIN, Molar Mass: 333.95 g/mol ) is a disubstituted quinoline derivative.[1][2] The quinoline core is a prevalent motif in numerous biologically active compounds, while the presence of two distinct halogen atoms (bromine and iodine) at the 7- and 4-positions, respectively, offers versatile handles for further chemical modification through reactions like cross-coupling.

Understanding the solubility of this compound is a critical first step in its practical application. Solubility dictates the choice of solvents for organic synthesis, influences purification strategies such as crystallization, and is a paramount parameter in drug discovery, where poor solubility can hinder absorption and bioavailability, leading to the failure of promising drug candidates.[3][4] This guide provides the foundational knowledge and practical methodologies required to characterize and navigate the solubility landscape of this compound.

Physicochemical Principles Governing Solubility

The solubility of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released upon the formation of new solute-solvent interactions. The adage "like dissolves like" serves as a fundamental predictive tool.[5]

Structural Analysis of this compound:

-

Quinoline Core: The bicyclic aromatic structure is large, rigid, and predominantly non-polar.

-

Halogen Substituents: The bromine and iodine atoms increase the molecular weight and surface area of the molecule. While halogens can participate in weak dipole-dipole interactions, their primary effect is to enhance the compound's non-polar, lipophilic character.

-

Polarity: The nitrogen atom in the quinoline ring provides a site for potential hydrogen bonding with protic solvents, but this effect is often overshadowed by the large non-polar surface area of the rest of the molecule.

Based on this structure, this compound is predicted to be poorly soluble in highly polar solvents like water and significantly more soluble in organic solvents that can engage in favorable van der Waals and dipole-dipole interactions.[6][7] The solubility will also be influenced by factors such as temperature, with solubility typically increasing at higher temperatures for most solid solutes.[5]

Predicted Solubility Profile in Common Organic Solvents

While precise quantitative data must be determined experimentally, a qualitative solubility profile can be predicted based on the principles of solvent polarity. The following table provides an estimation of solubility to guide initial solvent screening.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents have strong dipole moments capable of inducing dipoles in the solute and effectively solvating the large aromatic system. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High to Medium | These solvents are relatively non-polar and can effectively solvate the non-polar quinoline core and halogen substituents through London dispersion forces. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Medium | Ethers are moderately polar and can offer a good balance of interactions, though they may be less effective than highly polar aprotic or chlorinated solvents. |

| Alcohols | Methanol, Ethanol | Low to Medium | The polar, protic nature of alcohols (strong hydrogen-bonding network) is not an ideal match for the largely non-polar solute, leading to lower solubility.[5] |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Medium | While non-polar, the solvation energy from pi-stacking and dispersion forces may not be sufficient to overcome the solute's crystal lattice energy effectively. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Low / Insoluble | These non-polar solvents lack any specific favorable interactions with the quinoline nitrogen and are generally poor solvents for complex, rigid structures. |

| Polar Protic | Water | Very Low / Insoluble | The high energy required to disrupt the hydrogen-bonding network of water is not compensated by favorable interactions with the non-polar solute.[3] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

This section provides a detailed protocol for determining the equilibrium (thermodynamic) solubility of this compound. This method is considered the gold standard for generating accurate solubility data.[8][9][10]

4.1. Objective To determine the maximum concentration of this compound that dissolves in a specific organic solvent at equilibrium under controlled temperature conditions.

4.2. Materials and Equipment

-

This compound (solid, crystalline powder)

-

Selected organic solvents (HPLC-grade or higher)

-

Analytical balance (4-decimal place)

-

2 mL glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge capable of holding 2 mL vials

-

Volumetric flasks (various sizes)

-

Calibrated micropipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV detector and a suitable C18 column

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.[11]

4.3. Safety & Handling

-

Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]

-

Wear appropriate PPE to prevent skin and eye contact. Similar halogenated compounds can cause skin and eye irritation.[11][12]

-

Consult the Safety Data Sheet (SDS) for the specific solvents being used and handle them accordingly.

4.4. Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

4.5. Step-by-Step Procedure

-

Preparation of Samples:

-

Accurately weigh approximately 5-10 mg of solid this compound and place it into a 2 mL glass vial. The key is to add an amount that is visibly in excess of what will dissolve, ensuring that a saturated solution is achieved.[8]

-

Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 700 rpm).

-

Allow the samples to equilibrate for 24 hours. This duration is typically sufficient for most compounds to reach thermodynamic equilibrium.[8][13] A longer time (e.g., 48-72 hours) can be used to confirm that equilibrium has been reached.

-

-

Phase Separation:

-

After incubation, visually inspect the vials to confirm that excess solid remains.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw a portion of the clear supernatant using a pipette.

-

For an extra degree of certainty, filter the collected supernatant through a 0.22 µm solvent-compatible syringe filter into a clean analysis vial. This step removes any remaining microscopic particulates.[13]

-

-

Preparation of Calibration Standards:

-

Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).

-

Perform a series of serial dilutions of this stock solution with the mobile phase to be used in the HPLC analysis. This creates a set of calibration standards of known concentrations.

-

-

Quantitative Analysis (HPLC-UV):

-

Analyze the calibration standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration).

-

Dilute the filtered saturated solution (from step 3) with mobile phase to ensure its concentration falls within the linear range of the calibration curve.

-

Analyze the diluted sample under the same HPLC conditions.

-

4.6. Data Analysis and Reporting

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the final concentration of the saturated solution.

-

The result is the thermodynamic solubility of this compound in that specific solvent at the tested temperature. Report the value in standard units such as mg/mL or µg/mL.

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. rdchemicals.com [rdchemicals.com]

- 3. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. evotec.com [evotec.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. enamine.net [enamine.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 7-Bromo-4-iodoquinoline

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 7-Bromo-4-iodoquinoline, a halogenated derivative of the quinoline scaffold significant in synthetic and medicinal chemistry. In the absence of extensively published empirical data for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. It leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral characteristics of this compound. This is achieved through a detailed analysis of the spectra of parent quinoline and its mono-substituted analogues, providing a robust framework for the interpretation of experimentally acquired data. Furthermore, this guide presents detailed, field-proven protocols for the acquisition of high-quality NMR, IR, and MS data, ensuring a self-validating system for the structural elucidation of this compound.

Introduction: The Significance of this compound

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The strategic placement of halogen atoms on the quinoline ring system can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a unique bifunctionalized quinoline derivative, offering two distinct halogen atoms at positions amenable to further chemical modification, such as cross-coupling reactions. This makes it a valuable intermediate in the synthesis of more complex molecules for drug discovery and materials science.

A thorough structural confirmation of this compound is paramount before its application in any synthetic route. This guide provides the foundational knowledge for such confirmation through the primary analytical techniques of NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to display five signals in the aromatic region, corresponding to the five protons on the quinoline ring. The chemical shifts are influenced by the electron-withdrawing and anisotropic effects of the nitrogen atom and the two halogen substituents.

Reference Data for Prediction:

-

Quinoline: The parent quinoline molecule shows a complex pattern of signals in the aromatic region.[2]

-

7-Bromoquinoline: The presence of a bromine atom at the 7-position influences the chemical shifts of the protons on the carbocyclic ring.[3][4]

-

4-Iodoquinoline: An iodine atom at the 4-position will primarily affect the protons on the heterocyclic ring.

Predicted Chemical Shifts and Coupling Constants for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |

| H-2 | 8.8 - 9.0 | d | J = 4.5 - 5.0 | Deshielded due to proximity to the nitrogen atom. The iodine at C-4 will induce a downfield shift. |

| H-3 | 7.6 - 7.8 | d | J = 4.5 - 5.0 | Shielded relative to H-2, but deshielded by the adjacent iodine atom. |

| H-5 | 8.1 - 8.3 | d | J = 8.5 - 9.0 | Influenced by the peri-effect of the iodine at C-4 and the bromine at C-7. |

| H-6 | 7.7 - 7.9 | dd | J = 8.5 - 9.0, 1.5 - 2.0 | Coupled to both H-5 and H-8. The bromine at C-7 will cause a downfield shift. |

| H-8 | 8.3 - 8.5 | d | J = 1.5 - 2.0 | Deshielded by the bromine at C-7 and the anisotropic effect of the nitrogen atom. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is predicted to show nine distinct signals for the nine carbon atoms of the quinoline ring. The chemical shifts are highly dependent on the electronegativity and heavy atom effect of the substituents.

Reference Data for Prediction:

-

Quinoline: The carbon chemical shifts of the parent quinoline provide a baseline.[5]

-

7-Bromoquinoline: The carbon attached to bromine will be significantly shifted, and other carbons in the carbocyclic ring will also be affected.[4]

-

Substituent Effects: The iodo-substituent at C-4 will cause a significant upfield shift for C-4 due to the heavy atom effect, while C-3 and C-5 will be shifted downfield.

Predicted Chemical Shifts for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | 150 - 152 | Downfield due to proximity to nitrogen. |

| C-3 | 122 - 124 | Influenced by the adjacent iodine. |

| C-4 | 95 - 100 | Significant upfield shift due to the heavy atom effect of iodine. |

| C-4a | 148 - 150 | Quaternary carbon, downfield. |

| C-5 | 128 - 130 | Influenced by the iodine at C-4. |

| C-6 | 127 - 129 | Influenced by the bromine at C-7. |

| C-7 | 120 - 125 | Upfield shift due to direct attachment to bromine. |

| C-8 | 130 - 132 | Influenced by the bromine at C-7. |

| C-8a | 147 - 149 | Quaternary carbon, downfield. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for structural confirmation, the following protocol is recommended:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better signal dispersion.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 12-15 ppm, 32k data points, relaxation delay of 1-2 seconds, and 16-32 scans.

-

For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 64k data points, relaxation delay of 2-5 seconds, and a sufficient number of scans for good signal-to-noise (e.g., 1024 or more).

-

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] The IR spectrum of this compound will be dominated by absorptions arising from the aromatic quinoline core.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching | Characteristic for sp² C-H bonds in aromatic systems.[6] |

| 1620 - 1580 | Medium-Strong | C=C and C=N stretching | Typical for the quinoline ring system.[7] |

| 1500 - 1400 | Medium-Strong | Aromatic ring skeletal vibrations | Confirms the presence of the aromatic core.[7] |

| 900 - 675 | Strong | C-H out-of-plane bending | The substitution pattern on the benzene ring will influence the exact position of these bands.[8] |

| ~830 | Strong | C-H out-of-plane bending | Characteristic of a 1,2,4-trisubstituted benzene ring pattern. |

| Below 600 | Medium-Weak | C-Br and C-I stretching | These vibrations are typically found in the far-IR region and may be difficult to observe on a standard mid-IR spectrometer. |

Experimental Protocol for IR Data Acquisition

A solid-state IR spectrum can be obtained using the following methods:

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Potassium Bromide (KBr) Pellet:

-

Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the study of fragmentation patterns, which can aid in structural elucidation.[9][10]

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula of this compound is C₉H₅BrIN. The exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁴N). The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion peak [M]⁺ is expected at m/z 333, and the [M+2]⁺ peak at m/z 335 will have a similar intensity.

-

Major Fragmentation Pathways: Under electron ionization (EI), the molecular ion is expected to be relatively stable due to the aromatic nature of the quinoline ring. Common fragmentation pathways for haloquinolines include the loss of halogen atoms and fragmentation of the quinoline ring.[11][12][13]

-

Loss of Iodine: A prominent fragment would be [M-I]⁺, corresponding to the loss of an iodine radical (m/z 206/208).

-

Loss of Bromine: Loss of a bromine radical would lead to the [M-Br]⁺ fragment (m/z 254).

-

Sequential Loss: Sequential loss of both halogens is also possible.

-

Ring Fragmentation: Fragmentation of the quinoline ring can lead to smaller charged species.

-

Experimental Protocol for MS Data Acquisition

Electron Ionization (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Electrospray Ionization (ESI-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Ionization: Introduce the solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leaving the protonated molecule [M+H]⁺.

-

Mass Analysis and Detection: The subsequent steps are similar to EI-MS. ESI is a softer ionization technique and will likely show a prominent [M+H]⁺ peak with minimal fragmentation.

Visualization of Key Relationships

Structure of this compound

Caption: Chemical structure of this compound.

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a robust predictive framework and detailed experimental protocols for the comprehensive spectroscopic characterization of this compound. By leveraging comparative data from related quinoline derivatives, we have established the expected ¹H NMR, ¹³C NMR, IR, and MS spectral features. The outlined methodologies are designed to yield high-quality, reproducible data, enabling researchers to confidently confirm the structure and purity of this valuable synthetic intermediate. The combination of predictive analysis and standardized protocols presented herein serves as an essential resource for scientists engaged in the synthesis and application of novel quinoline-based compounds.

References

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. Quinoline(91-22-5) 1H NMR spectrum [chemicalbook.com]

- 3. 7-Bromoquinoline(4965-36-0) 1H NMR spectrum [chemicalbook.com]

- 4. 7-Bromoquinoline | C9H6BrN | CID 521259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quinoline(91-22-5) 13C NMR [m.chemicalbook.com]

- 6. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Conrad-Limpach Synthesis: A Technical Guide to Substituted 4-Hydroxyquinolines for Pharmaceutical Research

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1][2][3] Its unique electronic and structural properties make it an ideal building block for developing novel drugs. Among the classical methods for constructing this vital heterocycle, the Conrad-Limpach synthesis, discovered by Max Conrad and Leonhard Limpach in 1887, remains a cornerstone for the preparation of 4-hydroxyquinolines.[4][5] This guide provides an in-depth exploration of the synthesis, from its core mechanism and experimental nuances to its practical applications in modern drug discovery.

Core Principles and Reaction Mechanism

The Conrad-Limpach synthesis is fundamentally a two-stage process involving the condensation of an aniline with a β-ketoester to form an intermediate, which is then subjected to a high-temperature thermal cyclization to yield the 4-hydroxyquinoline product.[4][6] The overall reaction is a combination of addition and rearrangement reactions.[1]

The mechanism proceeds through several distinct steps, the understanding of which is critical for experimental control and optimization:

-

Nucleophilic Attack and Condensation: The reaction initiates with the nucleophilic attack of the aniline's amino group on the electrophilic carbonyl carbon of the β-ketoester's keto group.[4] This initial condensation, often catalyzed by a strong acid like HCl or H₂SO₄, forms a tetrahedral intermediate.[4]

-

Formation of the Enamine Intermediate: The tetrahedral intermediate subsequently dehydrates to form a Schiff base, which rapidly tautomerizes to the more stable β-aminoacrylate, an enamine ester.[4][5] This step is typically performed at or near room temperature.

-

Thermal Electrocyclic Ring Closure: This is the rate-determining and most critical step of the synthesis.[4] The enamine intermediate must be heated to very high temperatures, often around 250 °C, to induce an electrocyclic ring closure.[4] This high energy barrier exists because the cyclization temporarily disrupts the aromaticity of the aniline ring.[7]

-

Elimination and Aromatization: Following the ring closure, a molecule of alcohol (e.g., ethanol) is eliminated. A series of proton transfers and a final keto-enol tautomerization lead to the aromatic 4-hydroxyquinoline product.[4][5]

It is important to note the tautomeric relationship between the final products. While often depicted as 4-hydroxyquinolines (the enol form), it is believed that the 4-quinolone (the keto form) is the predominant tautomer.[4]

Regioselectivity: The Critical Choice Between 4-Hydroxy and 2-Hydroxy Quinolines

A key consideration for any researcher using this methodology is the inherent regioselectivity challenge posed by the β-ketoester, which possesses two electrophilic sites: the ketone and the ester carbonyls.[4] The reaction temperature dictates the site of the initial nucleophilic attack by the aniline, leading to two distinct product classes. This dichotomy is often referred to as the Conrad-Limpach-Knorr reaction.[1][8][9]

-

Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (e.g., room temperature), the reaction is under kinetic control. The aniline preferentially attacks the more reactive keto group, leading to the β-aminoacrylate intermediate and, ultimately, the 4-hydroxyquinoline product.[4][10]

-

Knorr Pathway (Thermodynamic Control): At higher temperatures (e.g., ~140 °C), the reaction favors the thermodynamically more stable product. The aniline attacks the less reactive ester group, forming a β-keto acid anilide intermediate. Subsequent cyclization yields the isomeric 2-hydroxyquinoline .[4][5]

This temperature-dependent selectivity is a powerful tool, allowing chemists to selectively synthesize either the 4-hydroxy or 2-hydroxy quinoline isomer from the same set of starting materials.

Optimizing Experimental Parameters: A Field-Proven Perspective

The success of the Conrad-Limpach synthesis hinges on careful control of experimental parameters, particularly the choice of solvent and reaction temperature.

Solvent Selection: The high temperature required for the cyclization step necessitates the use of high-boiling point solvents.[7][11] The choice of solvent is not merely a matter of temperature; it directly impacts yield, purity, and process safety.

-

Classical Solvents: Early protocols often involved heating the Schiff base neat, resulting in very moderate yields (below 30%).[4] The use of inert, high-boiling solvents was a major advancement.

-

Mineral Oil (BP > 275 °C): Inexpensive, but its physical characteristics make product isolation inconvenient.[7]

-

Diphenyl ether (BP = 259 °C): Effective and inexpensive, but it is a solid at room temperature and possesses an unpleasant odor.[7]

-

Dowtherm A (BP = 257 °C): A eutectic mixture of diphenyl ether and biphenyl, it is a liquid at room temperature, making it more convenient than diphenyl ether, but it is more expensive and retains the unpleasant odor.[7]

-

-

Modern Alternatives: Research has identified several less expensive, user-friendly, and safer alternatives.[7][11] A serendipitous discovery found that ethyl benzoate could be an adequate replacement.[7] Other successful solvents include 1,2,4-trichlorobenzene, 2-nitrotoluene, and 2,6-di-tert-butylphenol.[7][11]

Data Presentation: Impact of Solvent on Yield

A study on the synthesis of a 4-hydroxyquinoline derivative demonstrated a clear correlation between the solvent's boiling point and the reaction yield.[7] Yields generally improve with higher boiling points until a plateau is reached.

| Solvent | Boiling Point (°C) | Yield (%) | Notes |

| Methyl benzoate | 200 | 25 | Lower yield due to insufficient temperature. |

| Ethyl benzoate | 213 | 34 | Inexpensive and effective alternative. |

| 2-Nitrotoluene | 222 | 51 | Good yield, less expensive than some alternatives. |

| 1,2,4-Trichlorobenzene | 213 | 54 | Comparable yield to other modern options. |

| Dowtherm A | 257 | 65 | Traditional high-yield solvent, but expensive. |

| Propyl benzoate | 230 | 65 | High yield, but costly. |

| 2,6-di-tert-butylphenol | 253 | 65 | Excellent yield, less expensive than Dowtherm A. |

| Isobutyl benzoate | 240 | 66 | Highest yield, but significantly more expensive. |

| (Data adapted from Brouet, J-C., et al., 2008)[7][11] |

Detailed Experimental Protocol: Synthesis of 4-hydroxy-2-methyl-6-nitroquinoline

This protocol provides a validated, two-step procedure for a representative Conrad-Limpach synthesis. The workflow is designed to be self-validating, with clear endpoints for each stage.

Step 1: Synthesis of the Enamine Intermediate (Ethyl 3-((4-nitrophenyl)amino)but-2-enoate)

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, combine 4-nitroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Catalysis: Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated H₂SO₄).

-

Reaction: Stir the mixture at room temperature. The reaction is an equilibrium process. To drive it to completion, it is advantageous to remove the water formed, either by a Dean-Stark apparatus if heating gently in a solvent like toluene, or by allowing the reaction to proceed for several hours (e.g., 12-24h) if run neat.

-

Validation: Monitor the reaction by TLC or ¹H NMR to confirm the consumption of the aniline starting material and the formation of the enamine product. The intermediate is often a viscous oil or solid and can be used in the next step without extensive purification.

Step 2: Thermal Cyclization to 4-hydroxy-2-methyl-6-nitroquinoline

-

Setup: Place the enamine intermediate from Step 1 into a high-temperature reaction flask. Add a high-boiling solvent (e.g., Dowtherm A or 2,6-di-tert-butylphenol, approx. 5-10 mL per gram of enamine). Equip the flask with a reflux condenser and a distillation apparatus to remove the ethanol produced during the reaction.[11]

-

Heating: Heat the stirred mixture to reflux (approx. 250-260 °C). The high temperature is critical for the electrocyclization to occur.

-

Reaction & Precipitation: Maintain the reflux for a specified period (e.g., 30-60 minutes). The desired 4-quinolone product will often precipitate from the hot solution.[11]

-

Work-up: Carefully cool the reaction mixture to room temperature. The precipitated solid is the crude product.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake sequentially with a solvent that dissolves the high-boiling reaction medium but not the product (e.g., toluene, hexanes) to remove residual solvent.[11]

-

Validation: Dry the product in a vacuum oven to a constant weight.[11] Confirm the structure and purity of the final 4-hydroxy-2-methyl-6-nitroquinoline using standard analytical techniques (¹H NMR, ¹³C NMR, MS, melting point).

Applications in Drug Discovery

The 4-hydroxyquinoline scaffold synthesized via the Conrad-Limpach reaction is a cornerstone in pharmaceutical development. Its derivatives have shown significant biological activity against a wide range of diseases.[11]

-

Antimalarials: The quinoline core is famous for its role in antimalarial drugs like quinine and chloroquine. The Conrad-Limpach synthesis provides access to precursors for novel antimalarial agents, particularly those aimed at combating drug-resistant strains of malaria.[4]

-

Antibacterial Agents: The widely used fluoroquinolone class of antibiotics, which includes drugs like ciprofloxacin, features a quinoline core.[1]

-

Anti-inflammatory Drugs: Certain quinoline derivatives have demonstrated potent anti-inflammatory effects, showing promise for the treatment of conditions like arthritis.[4]

-

Antiviral Agents: Substituted quinolines have been investigated and developed as HIV-1 integrase inhibitors, representing a critical class of antiretroviral drugs.[4]

-

Natural Product Synthesis: The reaction serves as a key step in the total synthesis of complex natural products, such as the antitrypanosomal alkaloid waltherione F.[12]

Conclusion

The Conrad-Limpach synthesis, despite its age, remains a powerful and relevant tool for organic and medicinal chemists. Its primary strengths lie in the use of readily available starting materials and its direct route to the pharmaceutically important 4-hydroxyquinoline core. The main limitation has historically been the harsh thermal conditions required for cyclization. However, a deep understanding of the reaction mechanism, careful control of the temperature-dependent regioselectivity, and the use of optimized, modern high-boiling solvents allow for efficient and high-yielding syntheses. As researchers continue to build upon this classical foundation, for instance by using microwave-assisted heating to reduce reaction times, the Conrad-Limpach reaction will undoubtedly continue to facilitate the discovery and development of new generations of quinoline-based therapeutics.[2]

References

- 1. jptcp.com [jptcp.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. synarchive.com [synarchive.com]

- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Gould-Jacobs Reaction for 4-Hydroxyquinoline Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, forming the structural foundation of a vast number of therapeutic agents, from classic antimalarials to modern fluoroquinolone antibiotics and targeted anticancer drugs.[1][2][3] Its synthesis is therefore a cornerstone of drug discovery and development. Among the classical methods, the Gould-Jacobs reaction, first reported in 1939, remains a robust and versatile strategy for constructing this essential heterocyclic system.[4][5]

This guide provides an in-depth technical exploration of the Gould-Jacobs reaction, moving beyond a simple recitation of steps to dissect the causality behind the protocol. We will examine the mechanistic underpinnings, provide field-tested experimental methodologies, and discuss the reaction's scope and limitations from a practical, application-focused perspective.

The Reaction Mechanism: A Stepwise Rationale

The Gould-Jacobs reaction is a multi-step sequence that transforms an aniline and a malonic ester derivative into the 4-hydroxyquinoline framework.[6][7] Understanding the rationale for each step is critical for troubleshooting and optimization. The process can be logically divided into four key stages: condensation, thermal cyclization, saponification, and decarboxylation.

-

Condensation: The synthesis begins with the reaction between an aniline and an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This is a nucleophilic vinyl substitution where the aniline nitrogen attacks the electron-deficient double bond of the DEEM. This is followed by the elimination of an alcohol (ethanol), yielding a stable anilidomethylenemalonate intermediate.[5][6][8] This initial step is generally facile and can often be performed at moderate temperatures (100-130 °C).[5]

-

Thermal Cyclization: This is the most critical and energetically demanding step of the sequence. It involves a high-temperature 6-electron electrocyclization to form the quinoline ring.[5][9] This intramolecular reaction requires significant thermal energy, typically temperatures exceeding 250 °C, to overcome the activation barrier.[1][5] The choice of heating method is a key experimental decision. Classically, this is achieved by using an inert, high-boiling point solvent such as diphenyl ether or Dowtherm A, which can reach the necessary temperatures while preventing decomposition.[1][10] More modern approaches utilize microwave irradiation, which provides rapid and uniform heating, often leading to dramatically shorter reaction times and improved yields.[7][11]

-

Saponification: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then hydrolyzed. This is a standard ester saponification, typically achieved by refluxing with a strong base like sodium hydroxide, to yield the corresponding quinoline-3-carboxylic acid salt.[6][9]

-

Decarboxylation: The final step is the decarboxylation of the quinoline-3-carboxylic acid. This is accomplished by heating the acid (often above its melting point) until the evolution of carbon dioxide ceases, yielding the desired 4-hydroxyquinoline product.[5] It is important to note that the final product exists in a tautomeric equilibrium with its 4-quinolone form.[9]

The entire mechanistic pathway is visualized below.

Caption: The Gould-Jacobs reaction pathway from reactants to the final 4-hydroxyquinoline product.

Experimental Protocols: Classical vs. Modern Approaches

The self-validating nature of a protocol lies in its reproducibility and the clarity of its steps. Below are two detailed methodologies representing both a classical and a modern approach to the Gould-Jacobs reaction.

Protocol 1: Classical High-Temperature Synthesis

This method utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step. The primary rationale is to maintain a stable, high-temperature environment to drive the energetically demanding electrocyclization.

Step-by-Step Methodology:

-

Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 110-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the consumption of the aniline and the formation of the anilidomethylenemalonate intermediate.

-

Solvent Addition & Cyclization: Allow the mixture to cool slightly. Add a high-boiling solvent such as diphenyl ether (5-10 mL per gram of the initial aniline).[10] Equip the flask with a reflux condenser and heat the solution to a vigorous reflux (approx. 250-260 °C) for 30-60 minutes.[9]

-

Isolation: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate. Add a non-polar solvent like cyclohexane or hexane to facilitate complete precipitation and to help wash away the high-boiling solvent.[9]

-

Purification: Collect the solid product by filtration, wash it thoroughly with the non-polar solvent, and dry it under a vacuum. The crude product can be recrystallized if necessary.

-

Hydrolysis & Decarboxylation: Suspend the dried product in a 10% aqueous solution of sodium hydroxide and heat to reflux for 1-2 hours. Cool the mixture and acidify with concentrated HCl to precipitate the carboxylic acid. Filter, wash with cold water, and dry. Place the dried acid in a flask and heat it above its melting point until CO₂ evolution stops to yield the final 4-hydroxyquinoline.[5]

Protocol 2: Microwave-Assisted Synthesis

This protocol leverages microwave energy for a significant improvement in reaction time and often, yield. The efficiency stems from the rapid, uniform heating of the polar reactants.[7][12]

Step-by-Step Methodology:

-

Reaction Setup: In a 2-5 mL microwave vial equipped with a magnetic stir bar, add the aniline (1.0 eq, e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (3.0 eq, e.g., 6.0 mmol).[11] Note: The condensation and cyclization occur in one pot.

-

Microwave Irradiation: Seal the vial and place it in a dedicated microwave reactor. Heat the mixture to the target temperature (e.g., 250-300 °C) and hold for the specified time (e.g., 5-20 minutes), as determined by optimization.[5][11]

-

Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product (ethyl 4-hydroxyquinoline-3-carboxylate) should form.

-

Purification: Filter the solid product and wash it with a small amount of ice-cold acetonitrile (e.g., 3 mL).[11]

-

Drying and Analysis: Dry the resulting solid under a vacuum. The product's purity can be assessed by HPLC-MS.[11] The subsequent saponification and decarboxylation steps are identical to those in the classical protocol.

Data Presentation: Optimizing Microwave Conditions

The choice of reaction parameters is critical. The following table summarizes data from a study comparing microwave conditions for the reaction of aniline with DEEM, illustrating the trade-off between temperature, time, and yield.

| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) | Pressure (bar) |

| 1 | 250 | 10 | 1 | 10 |

| 2 | 300 | 10 | 37 | 22 |

| 3 | 250 | 20 | 10 | 11 |

| 4 | 300 | 20 | 28 | 24 |

| 5 | 300 | 5 | 47 | 20 |

Data adapted from a Biotage application note.[5][11]

Analysis: The data clearly demonstrates that higher temperatures are essential for effective cyclization. At 250 °C, the yield remains low even after 20 minutes. Increasing the temperature to 300 °C significantly boosts the yield. However, prolonged heating at this temperature (Entry 4) leads to product degradation. The optimal condition identified was a short reaction time of 5 minutes at 300 °C (Entry 5), which provided the highest isolated yield.[5][11] This underscores the importance of careful time-temperature optimization to maximize product formation while minimizing degradation.[11]

Experimental Workflow Visualization

Caption: A generalized workflow for the Gould-Jacobs synthesis of 4-hydroxyquinolines.

Scope, Limitations, and Field Insights

No reaction is without its limitations. A senior scientist must understand these to anticipate challenges and select the appropriate synthetic strategy.

-

Substrate Scope: The Gould-Jacobs reaction is most effective for anilines bearing electron-donating groups (e.g., -Me, -OMe) at the meta-position.[5][6] Electron-withdrawing groups on the aniline ring can deactivate the nitrogen nucleophile, slowing both the initial condensation and the crucial cyclization step.

-

Regioselectivity: This is a significant practical consideration. When using asymmetrically substituted anilines (e.g., 3-methylaniline), cyclization can occur at either of the two ortho positions, potentially leading to a mixture of regioisomeric products.[1] The final product ratio is governed by a combination of steric hindrance and the electronic influence of the substituent on the ortho positions. This is a critical factor to assess during route scouting for a specific target molecule.

-

Harsh Conditions: The primary limitation is the high temperature required for cyclization, which can lead to charring and product decomposition, especially with sensitive substrates.[1] While microwave synthesis mitigates this by shortening reaction times, thermal stability remains a concern.[11]

-

Solvent Removal: In classical protocols, the high-boiling solvents like diphenyl ether can be difficult to remove completely from the product, requiring thorough washing and purification steps. These solvents are also expensive and present disposal challenges.[1]

Conclusion

Despite its age, the Gould-Jacobs reaction remains a highly relevant and powerful tool in the synthetic chemist's arsenal. Its ability to reliably construct the pharmaceutically vital 4-hydroxyquinoline core from simple starting materials ensures its continued use in both academic research and industrial drug development. By understanding the mechanistic rationale behind the high-temperature requirement and leveraging modern techniques like microwave-assisted synthesis, researchers can effectively harness this reaction. A thorough appreciation of its scope and limitations, particularly regarding substrate electronics and regioselectivity, is paramount for its successful application in the synthesis of novel, biologically active molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. benchchem.com [benchchem.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. wikiwand.com [wikiwand.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. ablelab.eu [ablelab.eu]

- 12. researchgate.net [researchgate.net]

The Quinoline Scaffold: A Versatile Platform for Discovering Novel Biological Activities

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Quinoline Moiety

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, stands as a privileged structure in medicinal chemistry.[1][2] Its inherent planarity, combined with the presence of a nitrogen atom, imparts a unique set of physicochemical properties that allow for diverse interactions with biological macromolecules. This has rendered quinoline and its derivatives a rich source of compounds with a broad spectrum of pharmacological activities.[3][4] From the historical significance of quinine in combating malaria to the modern clinical use of fluoroquinolones as antibiotics, the quinoline core has consistently proven its therapeutic potential.[3] This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic understanding of novel quinoline derivatives, offering insights for the rational design of future therapeutic agents.

I. Synthesis of Novel Quinoline Derivatives: From Classical Reactions to Modern Strategies

The ability to functionalize the quinoline ring at various positions is crucial for modulating its biological activity.[2] Over the years, numerous synthetic methodologies have been developed, ranging from classical named reactions to more contemporary, efficient, and environmentally benign protocols.[2][4][5][6]

Classical Synthesis: The Skraup and Friedländer Reactions

The Skraup synthesis is a foundational method for producing quinoline itself, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1][7][8] While effective, this reaction is notoriously exothermic and requires careful control.[7]

A more versatile classical approach for generating substituted quinolines is the Friedländer synthesis . This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.[3][9][10][11][12] The simplicity and efficiency of the Friedländer synthesis have made it a mainstay in medicinal chemistry for creating libraries of quinoline derivatives.[3]

-

Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and a suitable catalyst (e.g., p-toluenesulfonic acid, 10 mol%) in a solvent such as toluene (10 mL).

-

Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 80-110 °C) and monitor its progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to obtain the desired substituted quinoline.

Modern Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of more efficient and greener methods for quinoline synthesis. These include microwave-assisted reactions, the use of ionic liquids as recyclable solvents, and nanocatalyst-mediated transformations, which often result in higher yields, shorter reaction times, and improved safety profiles.[2][6]

II. Anticancer Activities of Novel Quinoline Derivatives

The quinoline scaffold is a prominent feature in numerous anticancer agents, both in clinical use and under investigation.[13][14] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways that are dysregulated in cancer.[15][16][17]

Mechanisms of Anticancer Action

Novel quinoline derivatives have been shown to exert their anticancer effects through several primary mechanisms:

-

Inhibition of Tyrosine Kinases: Many quinoline-based compounds are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overactive in various cancers.[18][19][20][21][22]

-

Induction of Apoptosis: A significant number of quinoline derivatives trigger programmed cell death (apoptosis) in cancer cells, a crucial mechanism for eliminating malignant cells.[17][23][24][25][26]

-

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to a halt in cell proliferation.[17][24]

-

Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[17]

Key Signaling Pathways Targeted by Anticancer Quinoline Derivatives

Several critical signaling pathways are targeted by anticancer quinoline derivatives:

-

EGFR Signaling Pathway: By inhibiting EGFR, quinoline derivatives can block downstream signaling cascades that promote cell proliferation and survival.[18][19][20][21][22]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important target, and its inhibition can lead to reduced tumor growth.[15][16]

-

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival, can also be inhibited by certain quinoline derivatives.[15][27][28][29][30]

Experimental Evaluation of Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[13][23]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Flow cytometry using Annexin V-FITC and propidium iodide (PI) staining is a standard method to quantify apoptosis.[17][23][25][26]

-

Cell Treatment: Treat cancer cells with the quinoline derivative at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data on Anticancer Activity

| Quinoline Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-chalcone derivative 12e | MGC-803 (Gastric) | 1.38 | [14][31][32] |

| Quinoline-chalcone derivative 12e | HCT-116 (Colon) | 5.34 | [14][31][32] |

| Quinoline-chalcone derivative 12e | MCF-7 (Breast) | 5.21 | [14][31][32] |

| Fluorinated quinoline analogue 6a | MDA-MB-468 (Breast) | 2.5-5 | [33] |

| 7-chloro-4-quinolinylhydrazone | SF-295 (CNS) | 0.314-4.65 | [13] |

III. Antimicrobial Activities of Novel Quinoline Derivatives

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents.[3] Quinoline derivatives have a long history of use as antimicrobial drugs and continue to be a promising source for novel compounds with antibacterial and antifungal properties.[27][34][35][36][37][38]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinoline derivatives are varied and can include:

-

Inhibition of DNA Gyrase and Topoisomerase IV: This is the primary mechanism of action for fluoroquinolone antibiotics.[36]

-

Disruption of Cell Membrane Integrity: Some derivatives can interfere with the structure and function of the microbial cell membrane.

-

Inhibition of Key Enzymes: Quinoline compounds can inhibit essential microbial enzymes, disrupting vital metabolic pathways.[34]

Experimental Evaluation of Antimicrobial Activity

The agar diffusion method is a widely used qualitative screening technique to assess the antimicrobial activity of a compound.[39][40]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate.

-

Compound Application: Place sterile paper discs impregnated with the quinoline derivative onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.

The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][41]

-

Serial Dilution: Prepare a series of twofold dilutions of the quinoline derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Quantitative Data on Antimicrobial Activity

| Quinoline Derivative | Microorganism | MIC (µg/mL) | Reference |

| Quinoline derivative 6 | Bacillus cereus | 3.12 | [34][35][36] |

| Quinoline derivative 6 | Staphylococcus aureus | 3.12 | [34][35][36] |

| Quinoline-based hybrid 7b | Staphylococcus aureus | 2 | [37] |

| Quinoline-based hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [37] |

| Quinoline derivative QST10 | Candida albicans | 31.25 | [38] |

IV. Anti-inflammatory and Antiviral Activities

Beyond their anticancer and antimicrobial properties, quinoline derivatives have also demonstrated significant potential as anti-inflammatory and antiviral agents.[5][7][25][29][30][37][38]

Anti-inflammatory Activity